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Compound of Interest

Compound Name: (-)-Albine

Cat. No.: B1615923

Introduction

(-)-Albine is a naturally occurring lupin alkaloid characterized by a complex tetracyclic carbon-
nitrogen skeleton. As with many natural products, its biological activity is intrinsically linked to
its three-dimensional structure. The precise spatial arrangement of atoms, or stereochemistry,
dictates how the molecule interacts with chiral biological targets such as enzymes and
receptors. Therefore, the unambiguous determination of its absolute configuration is a critical
aspect for researchers in medicinal chemistry, chemical biology, and drug development. This
technical guide provides a comprehensive overview of the established absolute configuration of
(-)-albine and the key experimental methodologies employed to elucidate such complex
stereochemical details.

Absolute Configuration of (-)-Albine

The absolute configuration of (-)-albine has been determined and is systematically named
according to the Cahn-Ingold-Prelog priority rules. The molecule possesses four stereogenic
centers within its rigid tricyclic system.

The established absolute configuration is (1R, 2R, 9S, 12R).[1]

The corresponding IUPAC name is (1R,2R,9S,12R)-12-prop-2-enyl-7,11-
diazatricyclo[7.3.1.02,7]tridec-5-en-4-one.[1]

Figure 1: Structure of (-)-Albine with labeled stereocenters.
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Physicochemical and Stereochemical Data

The characterization of (-)-albine involves the compilation of key physical and chemical data.
This information is fundamental for identification, quality control, and comparison between
synthetic and natural samples.

Parameter Value Source
Molecular Formula C14H20N20 [1112113114]
Molecular Weight 232.32 g/mol [1][2]13]

(1R,2R,9S,12R)-12-prop-2-
enyl-7,11-

IUPAC Name ) ) ) [1]
diazatricyclo[7.3.1.02,]tridec-5-
en-4-one

Absolute Configuration 1R, 2R, 9S, 12R [1]

Data not available in searched
Specific Optical Rotation ([a]D) literature; typically negative for

the levorotatory (-) isomer.

QJVOZXGJOGJIKPT-
InChl Key [2][3][4]
HOFDXXJLSA-N

Methodology for Stereochemical Determination

The determination of the absolute configuration of a complex molecule like (-)-albine relies on
a combination of advanced analytical techniques. While the original publication detailing the
initial structure elucidation was not retrieved in the search, the following represents the
standard modern workflow and experimental protocols used for such a task.
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Workflow for Stereochemical Assignment of (-)-Albine
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Figure 2: General experimental workflow for determining the stereochemistry of a natural

product.

X-ray crystallography is the gold standard for determining the absolute configuration of a
molecule, provided a suitable single crystal can be obtained.[5][6] It provides an unambiguous
3D map of electron density, revealing the precise spatial arrangement of every atom.

o Crystallization:
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o Dissolve highly purified (-)-albine in a minimal amount of a suitable solvent (e.g.,
methanol, acetone, ethyl acetate).

o Screen a wide range of crystallization conditions using techniques like slow evaporation,
vapor diffusion (hanging drop or sitting drop), or liquid-liquid diffusion against various anti-
solvents (e.g., hexanes, diethyl ether).

o The goal is to obtain single, well-ordered, and defect-free crystals of sufficient size (>0.1
mm in all dimensions).

e Data Collection:

[¢]

Mount a suitable crystal on a goniometer head.[7]

o Cool the crystal in a stream of cold nitrogen gas (typically 100 K) to minimize thermal
motion and radiation damage.

o Place the crystal in a monochromatic X-ray beam (often from a synchrotron source for
high intensity).[7]

o Rotate the crystal and collect a series of diffraction patterns on a detector.[6] Each pattern
captures the intensities and positions of the diffracted X-rays.

e Structure Solution and Refinement:

o Process the diffraction data to determine the unit cell dimensions and space group. For a
chiral molecule like (-)-albine, the crystal must belong to one of the 65 chiral Sohncke
space groups.[5]

o Solve the "phase problem" using direct methods or Patterson methods to generate an
initial electron density map.

o Build an atomic model into the electron density map.[8][9]

o Refine the model against the experimental data, adjusting atomic positions and thermal
parameters to improve the fit.
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o To determine the absolute configuration, calculate the Flack parameter or Hooft
parameter. A value close to O for a given configuration (and close to 1 for its inverted
counterpart) confirms the absolute stereochemistry. This is most effective when heavier
atoms (e.g., S, ClI, Br) are present, but can be achieved with lighter atoms using high-
quality data and anomalous dispersion.

NMR spectroscopy is a powerful tool for determining the connectivity and relative
stereochemistry of a molecule in solution.[10][11] For absolute configuration, it is often used in
conjunction with chiral derivatizing or solvating agents.[12][13]

» Relative Stereochemistry via NOE/ROESY:

o

Dissolve a sample of (-)-albine in a suitable deuterated solvent (e.g., CDCls, CDsOD).

o Acquire standard 1D (*H, 13C) and 2D NMR spectra (COSY, HSQC, HMBC) to assign all
proton and carbon signals.

o Perform a 2D Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame
Overhauser Effect Spectroscopy (ROESY) experiment.

o Cross-peaks in the resulting spectrum indicate protons that are close in space (<5 A),
even if they are not directly bonded.[10]

o By analyzing the pattern of NOE correlations, the relative orientation of substituents on the
stereogenic centers can be deduced, confirming the cis or trans relationships within the
rigid ring system.

o Absolute Configuration via Chiral Derivatizing Agents (e.g., Mosher's Acid Method):

o This method is applicable if the molecule contains a reactive functional group, such as a
secondary alcohol or amine. While (-)-albine itself lacks this, a synthetic precursor or a
derivative could be analyzed this way.

o React the chiral substrate separately with the (R) and (S) enantiomers of a chiral
derivatizing agent, such as Mosher's acid chloride (MTPA-CI), to form a pair of
diastereomers.[12][13]

© 2025 BenchChem. All rights reserved. 5/8 Tech Support


https://harnedgroup.wordpress.com/wp-content/uploads/2014/08/stereochemistry.pdf
https://magritek.com/wp-content/uploads/2020/10/Quantifying-the-formation-of-stereoisomers.pdf
https://en.wikipedia.org/wiki/Nuclear_magnetic_resonance_spectroscopy_of_stereoisomers
https://www.researchgate.net/publication/256875412_New_chiral_recognition_reagents_for_the_determination_of_absolute_stereochemistry_and_enantiomeric_purity_by_NMR
https://www.benchchem.com/product/b1615923?utm_src=pdf-body
https://harnedgroup.wordpress.com/wp-content/uploads/2014/08/stereochemistry.pdf
https://www.benchchem.com/product/b1615923?utm_src=pdf-body
https://en.wikipedia.org/wiki/Nuclear_magnetic_resonance_spectroscopy_of_stereoisomers
https://www.researchgate.net/publication/256875412_New_chiral_recognition_reagents_for_the_determination_of_absolute_stereochemistry_and_enantiomeric_purity_by_NMR
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1615923?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

o Acquire the *H NMR spectra for each diastereomeric product.

o The chiral environment of the MTPA reagent induces different chemical shifts (Ad = dS -
OR) for the protons near the stereocenter.

o By systematically analyzing the sign of the Ad values for protons on either side of the
stereocenter, and applying the established Mosher's model, the absolute configuration of
the original alcohol/amine can be assigned.

Chiroptical techniques, such as Optical Rotatory Dispersion (ORD) and Electronic Circular
Dichroism (ECD), measure the differential interaction of a chiral molecule with left- and right-
circularly polarized light.[14] These methods are highly sensitive to the molecule's absolute
configuration.

o Sample Preparation and Measurement:

o Dissolve a known concentration of (-)-albine in a suitable spectroscopic grade solvent
(e.g., acetonitrile, methanol) that is transparent in the desired UV-Vis range.

o Record the ECD spectrum over a broad wavelength range (e.g., 190-400 nm). The
spectrum is a plot of the difference in absorption (Ag) versus wavelength. The resulting
positive and negative peaks are known as Cotton effects.

e Data Interpretation:

o Comparison to Known Compounds: The ECD spectrum can be compared to that of
structurally related compounds with known absolute configurations. A similar spectrum
often implies the same absolute configuration of the core chromophore.

o Exciton Chirality Method: If the molecule contains two or more interacting chromophores,
the sign of the coupled Cotton effects can directly indicate the chirality of their spatial
arrangement.[10]

o Computational Prediction: This is the most powerful modern approach.

» Perform a conformational search for (-)-albine using molecular mechanics (MM) or
density functional theory (DFT).
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» For each low-energy conformer, calculate the theoretical ECD spectrum using time-
dependent density functional theory (TD-DFT).

» Generate a Boltzmann-averaged theoretical spectrum based on the relative energies of
the conformers.

» Compare the sign and shape of the experimental ECD spectrum to the theoretical
spectra calculated for both the (1R, 2R, 9S, 12R) enantiomer and its opposite (1S, 2S,
9R, 12S). A good match between the experimental and one of the theoretical spectra
provides strong evidence for that absolute configuration.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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